An In-Depth Technical Guide to 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Drawing from established chemical principles and available data, this document details the compound's chemical properties, a robust synthetic pathway, and its potential applications as a versatile chemical intermediate.
Introduction: The Quinoline Scaffold in Drug Discovery
Quinolines, bicyclic heteroaromatic organic compounds, are a cornerstone in the development of therapeutic agents.[1] Their derivatives are integral to a wide array of pharmacologically active substances, demonstrating efficacy as antimalarial, antibacterial, and anticancer agents. The inherent versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of biological activity. The subject of this guide, 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline, represents a key building block for the synthesis of more complex molecules, particularly those designed to interact with biological targets. The presence of two reactive chloro groups at the 2- and side-chain positions, coupled with the electron-donating methoxy group at the 7-position, offers multiple avenues for synthetic diversification.
Physicochemical and Safety Data
A thorough understanding of a compound's physical and safety properties is paramount for its effective and safe handling in a research environment.
Core Chemical Properties
The fundamental properties of 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline are summarized in the table below.
| Property | Value | Source |
| CAS Number | 73863-51-1 | |
| Molecular Formula | C₁₂H₁₁Cl₂NO | |
| Molecular Weight | 256.13 g/mol | |
| Appearance | Solid | |
| InChI | 1S/C12H11Cl2NO/c1-16-10-3-2-8-6-9(4-5-13)12(14)15-11(8)7-10/h2-3,6-7H,4-5H2,1H3 | |
| SMILES | COc1ccc2cc(CCCl)c(Cl)nc2c1 |
Predicted Spectroscopic Data
| Spectroscopy | Predicted Key Signals/Characteristics |
| ¹H NMR | Aromatic protons (quinoline ring), singlet for the methoxy group protons, and two triplets for the chloroethyl protons. |
| ¹³C NMR | Resonances for the quinoline ring carbons, the methoxy carbon, and the two carbons of the chloroethyl side chain. |
| IR (Infrared) | Characteristic peaks for C-Cl stretching, C-O-C stretching (methoxy group), and aromatic C-H and C=C stretching. |
| Mass Spec (MS) | Predicted m/z for [M+H]⁺: 256.02905, [M+Na]⁺: 278.01099.[2] |
Safety and Handling
2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline is classified as a hazardous substance and requires careful handling in a laboratory setting.
Hazard Classifications:
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Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.
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Serious Eye Damage (Category 1): H318 - Causes serious eye damage.
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.
Synthesis of 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline: A Proposed Pathway
The synthesis of 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline can be logically approached in a three-step sequence starting from m-anisidine. This pathway leverages the well-established Vilsmeier-Haack reaction for the construction of the quinoline core, followed by functional group manipulations to install the chloroethyl side chain.
Caption: Proposed synthetic pathway for 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline.
Step 1: Acetylation of m-Anisidine
The synthesis commences with the protection of the amino group of m-anisidine via acetylation. This is a standard and high-yielding reaction that prepares the substrate for the subsequent cyclization.
Protocol:
-
To a solution of m-anisidine in a suitable solvent (e.g., dichloromethane or water), add acetic anhydride.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(3-methoxyphenyl)acetamide.
Step 2: Vilsmeier-Haack Cyclization to form 2-Chloro-3-formyl-7-methoxyquinoline
The core quinoline structure is constructed using the Vilsmeier-Haack reaction. This powerful one-pot reaction involves formylation, chlorination, and cyclization of the acetanilide derivative. The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1]
Caption: Mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.
Protocol:
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In a round-bottom flask equipped with a reflux condenser and a dropping funnel, cool DMF to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring.
-
After the addition is complete, add N-(3-methoxyphenyl)acetamide to the reaction mixture.
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Heat the mixture to 80-90 °C and maintain for several hours until the reaction is complete (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice.
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Neutralize the solution with a base (e.g., sodium carbonate) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-chloro-3-formyl-7-methoxyquinoline.
Step 3: Conversion of the Formyl Group to a Chloroethyl Group
This transformation is achieved in two stages: reduction of the aldehyde to an alcohol, followed by chlorination.
3.3.1. Reduction of the Aldehyde
The formyl group is selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).
Protocol:
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Dissolve 2-chloro-3-formyl-7-methoxyquinoline in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C and add sodium borohydride portion-wise.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield 2-chloro-3-(2-hydroxyethyl)-7-methoxyquinoline.
3.3.2. Chlorination of the Alcohol
The final step involves the conversion of the primary alcohol to the corresponding chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Protocol:
-
Dissolve 2-chloro-3-(2-hydroxyethyl)-7-methoxyquinoline in an inert solvent like dichloromethane or toluene.
-
Cool the solution to 0 °C and slowly add thionyl chloride. A patent for a similar transformation suggests the use of a catalyst such as zinc chloride.[3]
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to afford 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline.
Chemical Reactivity and Potential Applications
The synthetic utility of 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline stems from the reactivity of its two chloro substituents and the quinoline core.
Key Reaction Sites
Caption: Reactive sites of 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline.
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C2-Chloro Group: This position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups such as amines, alkoxides, and thiols.
-
Chloroethyl Side Chain: The primary chloride is an excellent leaving group for SN2 reactions with a wide range of nucleophiles. Intramolecular cyclization is also a possibility, potentially leading to the formation of furo[2,3-b]quinoline derivatives, which are known for their biological activities.[4][5]
-
Quinoline Ring: The quinoline ring itself can undergo further electrophilic aromatic substitution, although the existing substituents will direct the position of the incoming electrophile.
Potential Applications in Drug Discovery
Given the prevalence of the quinoline scaffold in pharmaceuticals, 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline is a valuable intermediate for the synthesis of novel drug candidates. Its derivatives could be explored for a variety of therapeutic areas, including:
-
Anticancer Agents: Many quinoline derivatives exhibit cytotoxic activity against various cancer cell lines.[5]
-
Antimalarial Drugs: The quinoline core is central to many antimalarial drugs.
-
Antibacterial and Antifungal Agents: Functionalized quinolines have shown promise as antimicrobial agents.
The dual reactivity of this molecule allows for the construction of complex, polycyclic systems or the attachment of pharmacophores at two distinct positions, making it a highly versatile tool for medicinal chemists.
Conclusion
2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline is a strategically important chemical intermediate with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its chemical properties, a plausible and detailed synthetic route, and an analysis of its reactivity and potential applications. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis and development of novel quinoline-based compounds.
References
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
PubChemLite. 2-chloro-3-(2-chloroethyl)-7-methoxyquinoline (C12H11Cl2NO). [Link]
-
Journal of the Indian Chemical Society. Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. [Link]
-
Design, synthesis, and cytotoxic evaluation of novel furo[2,3-b]quinoline derivatives. Archiv der Pharmazie. [Link]
- Google Patents. Method of synthesis of 1-(2-chloroethyl)-3-cyclo-hexyl-1-nitrosourea.
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-chloro-3-(2-chloroethyl)-7-methoxyquinoline (C12H11Cl2NO) [pubchemlite.lcsb.uni.lu]
- 3. RU2192413C1 - Method of synthesis of 1-(2-chloroethyl)-3-cyclo-hexyl-1-nitrosourea - Google Patents [patents.google.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Design, synthesis, and cytotoxic evaluation of novel furo[2,3-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
